molecular formula C10H5BrF3N B1312206 2-Bromo-4-(trifluoromethyl)quinoline CAS No. 590372-17-1

2-Bromo-4-(trifluoromethyl)quinoline

Cat. No.: B1312206
CAS No.: 590372-17-1
M. Wt: 276.05 g/mol
InChI Key: ZKANUNDNTIXZFJ-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3N . It has a molecular weight of 276.06 . It is typically stored at ambient temperature .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of n-butyllithium in tetrahydrofuran at -75℃ . Another method involves the use of phosphorus oxybromide at 150℃ .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H5BrF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H . The InChI key is JRTGGNDDSKKPQE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 276.05 . It is typically stored at ambient temperature .

Scientific Research Applications

Chemical Synthesis and Modification

2-Bromo-4-(trifluoromethyl)quinoline is a compound that has been utilized in various chemical synthesis processes. It is often a key intermediate in the creation of more complex quinoline derivatives. For example, it can be transformed into 4-(trifluoromethyl)quinolines by reduction, 4-trifluoromethyl-2-quinolinecarboxylic acids by halogen/metal exchange followed by carboxylation, and 2-bromo-4-trifluoromethyl-3-quinolinecarboxylic acids by consecutive treatment with lithium diisopropylamide and dry ice. These processes highlight its versatility in organic synthesis (Lefebvre, Marull, & Schlosser, 2003).

Steric Pressure in Organic Compounds

The trifluoromethyl group in this compound acts both as an emitter and transmitter of steric pressure in chemical reactions. This property is significant in the deprotonation of bromo(trifluoromethyl)quinoline. The introduction of additional groups, such as methoxy, can further influence these steric effects, affecting the compound's reactivity and the outcomes of certain reactions (Schlosser et al., 2006).

Photophysics and Biomolecular Binding

This compound derivatives have been studied for their photophysical properties and biomolecular binding capabilities. For instance, derivatives synthesized via the Buchwald–Hartwig amination showed strong interactions with ct-DNA, suggesting potential applications in biochemistry and molecular biology due to their aromatic structures and capacity for π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).

Liquid Crystal Applications

Some this compound derivatives have been evaluated for their potential as liquid crystals. Their liquid crystal properties depend on the molecular length and the presence of specific substituents, which influence the mesophase texture and transition temperatures. This research highlights the compound's potential in material science, particularly in the development of new liquid crystal materials (Rodrigues et al., 2019).

Electrocatalytic Properties

Certain derivatives of this compound have been found to possess electrocatalytic activities. These properties include the reduction of inorganic compounds like bromate and nitrite, as well as the oxidation of organic compounds such as ascorbic acid. This indicates potential applications in electrochemistry and catalysis (Li et al., 2020).

Safety and Hazards

2-Bromo-4-(trifluoromethyl)quinoline is associated with several hazards. It can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation processes.

Mode of Action

In the context of SM cross-coupling reactions, 2-Bromo-4-(trifluoromethyl)quinoline may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in sm cross-coupling reactions, it can be inferred that it plays a role in pathways involving carbon–carbon bond formation .

Result of Action

Its role in sm cross-coupling reactions suggests that it contributes to the formation of new carbon–carbon bonds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reactions in which it is used are known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as temperature, pH, and the presence of other functional groups.

Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-9-5-7(10(12,13)14)6-3-1-2-4-8(6)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKANUNDNTIXZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456316
Record name 2-bromo-4-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590372-17-1
Record name 2-Bromo-4-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590372-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-4-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the synthesis of 4-(trifluoromethyl)-2-quinolinones challenging, and how does the "watering protocol" address this?

A1: The challenge lies in the competing formation of 2-(trifluoromethyl)-4-quinolinones when reacting anilines with ethyl 4,4,4-trifluoroacetoacetate. The desired 4-(trifluoromethyl)-2-quinolinones are derived from 4,4,4-trifluoro-3-oxobutaneanilides, while the undesired isomer arises from ethyl 4,4,4-trifluoro-3-(phenylimino)butanoate. [] The "watering protocol" favors the formation of the desired anilide by periodically adding water to the reaction mixture while continuously distilling off ethanol. This manipulation shifts the equilibrium towards the desired product. []

Q2: How does the steric influence of the trifluoromethyl group impact the reactivity of 2-bromo-4-(trifluoromethyl)quinoline?

A2: Research suggests that the trifluoromethyl group acts as both an emitter and transmitter of steric pressure. While this compound can be deprotonated at the position flanked by bromine and the trifluoromethyl group, introducing a methoxy group at the 5-position hinders this reaction. [] This suggests that the combined steric bulk of the methoxy and trifluoromethyl groups, transmitted through the bromine, creates significant steric hindrance. This effect is less pronounced with a methyl group at the 5-position, highlighting the greater steric influence of the methoxy group. []

Q3: What are the key synthetic applications of this compound?

A3: this compound serves as a versatile intermediate for synthesizing various 4-(trifluoromethyl)quinoline derivatives. It can be converted into 4-(trifluoromethyl)quinolines through reduction. [] Additionally, it can be transformed into 4-trifluoromethyl-2-quinolinecarboxylic acids through a halogen-metal exchange followed by carboxylation. [] Furthermore, reacting it with lithium diisopropylamide and dry ice yields 2-bromo-4-trifluoromethyl-3-quinolinecarboxylic acids, which can be further debrominated to obtain 4-trifluoromethyl-3-quinolinecarboxylic acids. [] These transformations highlight the utility of this compound in accessing a diverse range of valuable compounds.

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